molecular formula C7H6N2O3S B1581658 1H-indazole-5-sulfonic acid CAS No. 98550-01-7

1H-indazole-5-sulfonic acid

Cat. No.: B1581658
CAS No.: 98550-01-7
M. Wt: 198.2 g/mol
InChI Key: MXWSQZWVKUTEEI-UHFFFAOYSA-N
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Description

1H-Indazole-5-sulfonic acid is a heterocyclic compound that features an indazole core with a sulfonic acid group at the 5-position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzenesulfonic acid with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazole-5-sulfonic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

1H-Indazole-5-sulfonic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is a bicyclic structure containing two fused aromatic rings. The sulfonic acid group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Biological Activities

Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 5-aminoindazole showed low nanomolar inhibitory concentrations against various pathogens, showcasing broad-spectrum antimicrobial activity . This suggests that this compound may also possess similar properties, potentially making it useful in treating infections caused by resistant strains.

Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of indazole derivatives on cancer cell lines. For instance, compounds related to the indazole structure have shown minimal cytotoxic effects on neuroblastoma cells (SH-SY5Y), with LD50 values in the micromolar range . This indicates a favorable safety profile for potential therapeutic applications.

Anti-Inflammatory and Anticancer Properties
Indazoles have been explored for their anti-inflammatory and anticancer activities. In particular, derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines. For example, certain indazole compounds were effective against A549 lung adenocarcinoma cells, showing promise as anticancer agents . The mechanism of action often involves modulation of signaling pathways associated with inflammation and cell proliferation.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi
CytotoxicityLow cytotoxic effects on SH-SY5Y neuroblastoma cells
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerEffective against various cancer cell lines including lung and breast cancer

The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance:

  • Inhibition of Enzymatic Activity : Indazole derivatives can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as MAPK or PI3K/AKT, which are crucial in cell survival and proliferation.

Properties

IUPAC Name

1H-indazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWSQZWVKUTEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332650
Record name 1H-indazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98550-01-7
Record name 1H-indazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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